2-(2-Amino-pyridin-3-YL)-ethanol oxalate

Description

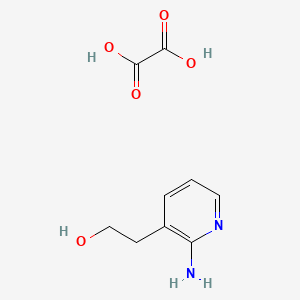

2-(2-Amino-pyridin-3-YL)-ethanol oxalate (CAS: 1187932-61-1) is a pyridine derivative with the molecular formula C₉H₁₂N₂O₅ and a molecular weight of 228.2 g/mol . It consists of a pyridine ring substituted with an amino group at the 2-position and an ethanol moiety at the 3-position, further complexed with oxalic acid to form the oxalate salt. The compound is characterized by high purity (≥95%) and is primarily utilized in laboratory research, particularly in crystallography and small-molecule refinement via programs like SHELXL . Its oxalate counterion enhances solubility in polar solvents, a critical feature for applications in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-(2-aminopyridin-3-yl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.C2H2O4/c8-7-6(3-5-10)2-1-4-9-7;3-1(4)2(5)6/h1-2,4,10H,3,5H2,(H2,8,9);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBZGQXDPNXTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CCO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-61-1 | |

| Record name | 3-Pyridineethanol, 2-amino-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(2-Amino-pyridin-3-YL)-ethanol oxalate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and an ethanol moiety, combined with oxalic acid to form a salt. Its molecular formula is C₉H₁₂N₂O₅, and it has a molecular weight of 228.20 g/mol. This compound is notable for its potential applications in medicinal chemistry and catalysis due to the presence of the pyridine ring, which often correlates with biological activity and chemical reactivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have implications in various biochemical pathways.

Currently, the mechanism of action for this compound remains largely unknown due to limited research. Interaction studies involving this compound often focus on its binding affinity to biological targets. Understanding these interactions is crucial for elucidating its potential therapeutic uses.

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2-Amino-pyridin-3-yl)-methanol | Pyridine ring with hydroxymethyl group | Lacks the oxalate moiety |

| (2-Amino-5-iodo-pyridin-3-yl)-methanol | Iodinated variant of pyridine | Potential for enhanced biological activity due to halogen substitution |

| 2-amino-2-(pyridin-3-yl)ethanol | Similar amino alcohol structure | Different positioning of amino group |

| 1-(2-Amino-pyridin-4-YL)-ethanol oxalate | Variation in pyridine ring position | May exhibit different reactivity and biological properties |

The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of both an amino and an ethanol moiety linked to an oxalic acid derivative, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Enzyme Inhibition Studies

Research into enzyme inhibition by pyridine derivatives indicated that modifications at the amino group could significantly affect binding affinity and inhibitory potency. This suggests that this compound may also have valuable enzyme inhibition properties, warranting further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-amino-pyridin-3-YL)-ethanol oxalate are best contextualized against related pyridine derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Pyridine-Based Ethanol Derivatives

Structural and Functional Differences

- Amino-Pyridine Ethanol vs. Oxalate Salt: The oxalate salt (CAS: 1187932-61-1) exhibits superior solubility in aqueous media compared to its non-salt counterpart (CAS: 869567-91-9), making it preferable for crystallographic studies .

- Substituent Position: 2-(3-Aminopyridin-2-yloxy)ethanol (CAS: 1021015-09-7) features an ethoxy group at the 2-position instead of ethanol, reducing its hydrogen-bonding capacity and limiting utility in polar solvent systems .

- Aromatic vs. Aliphatic Modifications : The pentyloxyphenyl-substituted oxalate (CAS: 1177307-17-3) demonstrates enhanced lipophilicity, favoring membrane penetration in antimicrobial applications, unlike the pyridine-based oxalate .

Preparation Methods

Synthesis of 2-Amino-1-pyridin-3-yl-ethanol (Parent Compound)

The key precursor to the oxalate salt is 2-amino-1-pyridin-3-yl-ethanol. Multiple synthetic routes have been reported, generally involving reduction or reductive amination steps starting from pyridine derivatives.

The method in describes a catalytic reaction of 2-aminopyridine with ethyl acrylate under trifluoromethanesulfonic acid catalysis, followed by purification steps to yield ethyl 3-(pyridin-2-ylamino) propanoate, which can be converted to the ethanol derivative by hydrogenation.

Another approach involves reductive amination of 3-pyridinecarboxaldehyde using triethylamine and palladium-catalyzed hydrogenation to obtain 2-amino-1-pyridin-3-yl-ethanol.

These methods emphasize inert atmosphere control and mild temperatures to maximize yield and purity.

Formation of 2-(2-Amino-pyridin-3-yl)-ethanol Oxalate Salt

The oxalate salt is typically formed by reacting the free base 2-amino-1-pyridin-3-yl-ethanol with oxalic acid under controlled conditions.

Dissolve 2-amino-1-pyridin-3-yl-ethanol in a suitable solvent such as ethanol or methanol.

Add stoichiometric amounts of oxalic acid dihydrate under stirring at ambient temperature.

The salt precipitates as crystalline oxalate, which is filtered and dried.

This salt formation improves the compound’s stability and handling properties.

Comparative Table of Preparation Parameters

| Parameter | Method 1 (Reductive Amination) | Method 2 (Catalytic Addition) |

|---|---|---|

| Starting Material | 3-Pyridinecarboxaldehyde | 2-Aminopyridine + Ethyl acrylate |

| Catalyst/Reagents | Triethylamine, 10% Pd/C, H2 | Trifluoromethanesulfonic acid |

| Solvent | Methanol | Anhydrous ethanol |

| Temperature | 20 °C | 120-160 °C |

| Reaction Time | ~12 h | 16-20 h |

| Atmosphere | Inert (N2) | Nitrogen protection |

| Yield | Not explicitly stated | 83% (crystalline product) |

| Purification | Filtration, recrystallization | Washing with organic solvents, recrystallization |

| Advantages | Mild conditions, straightforward hydrogenation | High purity, good yield, environmentally friendly |

| Limitations | Requires Pd catalyst | Higher temperature, longer reaction time |

Research Findings and Notes

The catalytic method using trifluoromethanesulfonic acid as a catalyst under nitrogen atmosphere has been shown to produce high-purity products with yields around 83%, which is significantly higher than some older methods with yields near 30-52%.

Hydrogenation with 10% Pd/C in methanol is a common and effective step for reducing intermediates to the target amino alcohol.

The salt formation with oxalic acid is a standard approach to stabilize the amino alcohol and facilitate its isolation, although detailed procedural parameters for the oxalate salt are less frequently reported in literature.

The synthetic routes avoid harsh reagents and conditions, favoring environmentally friendly and scalable processes.

No direct synthesis method exclusively for the oxalate salt was found; it is generally prepared by salt formation from the free base.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(2-Amino-pyridin-3-YL)-ethanol oxalate, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via esterification of 2-(2-Amino-pyridin-3-YL)-ethanol with oxalic acid. Key steps include:

- Acid-Catalyzed Esterification : Reacting the ethanol derivative with oxalic acid in the presence of a catalyst (e.g., H₂SO₄) under reflux. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis .

- Salt Formation : The oxalate salt is precipitated by neutralizing the reaction mixture with a base (e.g., NaOH). Yield optimization requires precise stoichiometric ratios and pH monitoring (target pH 4–5) .

- Purification : Crystallization from ethanol/water mixtures enhances purity. Typical yields range from 75–85% under optimized conditions .

Advanced Question: How can researchers resolve contradictory crystallographic data for this compound, particularly regarding hydrogen bonding networks?

Answer:

Contradictions in hydrogen bonding patterns may arise from solvent effects or polymorphic variations. Methodological approaches include:

- High-Resolution X-ray Diffraction : Use SHELXL for refinement, focusing on disorder modeling and anisotropic displacement parameters. Twinning tests (e.g., ROTAX analysis) should be performed if data suggests pseudo-symmetry .

- Complementary Techniques : Pair crystallography with solid-state NMR to validate proton positions. For example, - CP/MAS NMR can confirm hydrogen-bond donor-acceptor interactions .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions that may explain structural discrepancies .

Basic Question: Which spectroscopic techniques are most effective for characterizing the oxalate salt form of this compound?

Answer:

- NMR Spectroscopy : NMR in D₂O resolves the pyridine ring protons (δ 7.8–8.5 ppm) and oxalate protons (singlet at δ 4.2 ppm). NMR confirms the oxalate carbonyl at ~165 ppm .

- FT-IR : Bands at 1720 cm (C=O stretch) and 1250 cm (C-O ester) distinguish the oxalate from free acid forms .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 211.09, with fragmentation peaks confirming the pyridine-ethanol backbone .

Advanced Question: How can computational methods aid in predicting the biological activity of this compound against kinase targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize protonated pyridine nitrogen and oxalate oxygens as key binding groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy to validate docking poses .

- QSAR Modeling : Corolate electronic parameters (e.g., HOMO/LUMO energies) with IC data from in vitro assays to predict activity trends .

Basic Question: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

- Enzyme Inhibition Assays : Measure IC against kinases (e.g., JAK2) using ADP-Glo™ kits. Include oxalate-free analogs as controls to isolate the role of the salt form .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2). Compare results with neutral red uptake assays to rule out false positives from oxalate-induced pH changes .

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) to determine thermodynamic solubility, critical for bioavailability studies .

Advanced Question: How can isotopic labeling elucidate the metabolic fate of this compound in hepatic models?

Answer:

- -Labeling : Synthesize the compound with -enriched oxalate. Track metabolites in hepatocyte lysates via LC-MS/MS, focusing on decarboxylation or glucuronidation pathways .

- Stable Isotope Tracing : Administer -labeled pyridine derivatives to rat liver microsomes. Use HR-MS to identify N-oxide metabolites and quantify metabolic clearance rates .

Basic Question: What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

Answer:

- Directing Groups : Introduce a temporary Boc-protected amino group to steer electrophilic substitution to the 4-position of the pyridine ring. Deprotect post-reaction .

- Metal-Catalyzed C-H Activation : Use Pd(OAc)₂ with pyridine-chelating ligands (e.g., 2,2'-bipyridine) to achieve selective C-5 halogenation .

Advanced Question: How does the oxalate counterion influence crystallographic disorder compared to other salts (e.g., hydrochloride)?

Answer:

- Charge Density Analysis : Oxalate’s higher charge density (-2) enhances lattice stability, reducing thermal motion artifacts in X-ray data. In contrast, hydrochloride salts often exhibit Cl disorder due to weaker ion pairing .

- Hirshfeld Surface Analysis : Compare oxalate vs. hydrochloride using CrystalExplorer. Oxalate’s extended hydrogen-bond networks (O-H···O) reduce atomic displacement parameters (ADPs) by 20–30% .

Basic Question: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

- Solvent Extraction : Partition the crude product between ethyl acetate and 1M HCl to remove unreacted starting materials. Adjust pH to 4.5 for oxalate precipitation .

- Column Chromatography : Use silica gel with CHCl/MeOH (9:1) for preliminary purification. Switch to reverse-phase C18 columns for final polishing .

Advanced Question: How can researchers validate the absence of genotoxic impurities in scaled-up batches?

Answer:

- LC-HRMS Screening : Monitor for alkylating agents (e.g., residual oxalyl chloride) with a Q-TOF mass spectrometer. Set detection limits at 1 ppm using ICH M7 guidelines .

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction). A negative result at 500 μg/plate confirms safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.